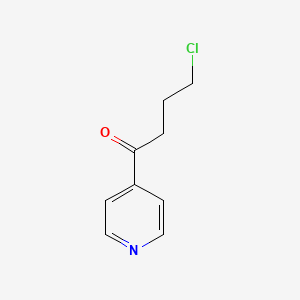
4-Chloro-1-(4-pyridinyl)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s core structure consists of a ketone group, a chlorine atom at the 4-position, and a 4-pyridinyl aromatic ring, making it a versatile intermediate in organic synthesis and pharmaceutical development. Its analogs are notable for applications in anticancer agents, anticonvulsants, and as precursors to neuroleptic drugs like benperidol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-pyridinyl)-1-butanone typically involves the reaction of 4-pyridylketone with 3-chloropropyl halides under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-pyridinyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the chloropropyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(4-pyridinyl)-1-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-pyridinyl)-1-butanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, while the chloropropyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Effects
The biological and chemical properties of 4-chloro-1-(4-pyridinyl)-1-butanone are heavily influenced by substituents on the aromatic ring and the presence of additional functional groups. Key analogs include:
Key Observations :
- Aromatic Ring Substitution: The pyridinyl group in this compound distinguishes it from analogs with phenyl (e.g., 4-fluorophenyl) or heteroaromatic (e.g., thienyl) rings. Pyridinyl derivatives often exhibit enhanced solubility and binding affinity in biological systems due to nitrogen’s lone pair .
- Functional Group Impact: The addition of a nitrosoamino group (as in NNK) drastically alters toxicity, rendering it carcinogenic, while chloro and fluoro substituents enhance stability and reactivity in synthesis .
Physical and Chemical Properties
| Property | This compound | 4-Chloro-1-(4-fluorophenyl)-1-butanone | NNK |
|---|---|---|---|
| Molecular Weight (g/mol) | ~183.6 (estimated) | 200.64 | 207.23 |
| Solubility | Likely polar aprotic solvents | Oil (based on fluorophenyl analog) | Water-soluble metabolites |
| NMR Data | Not provided | 1H NMR: δ 7.8–7.1 (aromatic), 3.0–2.5 (CH₂) | Not available |
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-chloro-1-pyridin-4-ylbutan-1-one |
InChI |
InChI=1S/C9H10ClNO/c10-5-1-2-9(12)8-3-6-11-7-4-8/h3-4,6-7H,1-2,5H2 |
InChI Key |
DUNPXWOFDQPIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)CCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














